molecular formula C21H29ClN4O3S2 B2366114 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1217040-95-3

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2366114
CAS No.: 1217040-95-3
M. Wt: 485.06
InChI Key: MDEJVTITVXDKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position. As a hydrochloride salt, this compound likely exhibits improved aqueous solubility compared to its free base form.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2.ClH/c1-3-24-12-10-18-19(14-24)29-21(22-18)23-20(26)16-6-8-17(9-7-16)30(27,28)25-11-4-5-15(2)13-25;/h6-9,15H,3-5,10-14H2,1-2H3,(H,22,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEJVTITVXDKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a compound that exhibits significant biological activity due to its unique chemical structure. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazolo-pyridine moiety and a sulfonamide group. Its molecular formula is C18H23N3O3S2C_{18}H_{23}N_3O_3S_2 with a molecular weight of approximately 429.99 g/mol. The compound is typically found in hydrochloride salt form, enhancing its solubility and bioavailability.

PropertyValue
Molecular Weight429.99 g/mol
Molecular FormulaC18H23N3O3S2
LogP2.7324
Polar Surface Area68.04 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine H2-Receptor Antagonism : The compound exhibits potent antagonistic effects on histamine H2 receptors, which are implicated in gastric acid secretion. This property suggests potential use in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing gastric acid production .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response .
  • Antioxidant Activity : Some studies suggest that thiazolo-pyridine derivatives possess antioxidant properties, which can help mitigate oxidative stress in various biological systems .

Pharmacological Studies

Numerous studies have investigated the pharmacological effects of related compounds:

  • Anti-Ulcer Activity : In experimental models involving rats, compounds similar to this compound demonstrated significant anti-ulcerogenic effects. These studies showed a reduction in the incidence of ulcers induced by acetylsalicylic acid (ASA), indicating effective gastroprotective properties .
  • Cytotoxicity Against Cancer Cells : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Case Study on Anti-Ulcer Efficacy : A study conducted on male Sprague Dawley rats assessed the anti-ulcer efficacy of the compound by measuring gastric secretion levels and ulcer incidence post-treatment with ASA. Results indicated a statistically significant reduction in ulcer formation compared to control groups treated with saline.
  • Inflammation Model : In a model of induced inflammation using carrageenan in rats, administration of the compound resulted in reduced paw edema compared to untreated controls, supporting its anti-inflammatory properties.

Scientific Research Applications

Neurokinin Receptor Modulation

Research indicates that compounds similar to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride exhibit selective antagonism towards neurokinin receptors, particularly NK-3 receptors. These receptors are implicated in various central nervous system disorders including anxiety, depression, and schizophrenia. The modulation of these receptors can lead to therapeutic benefits in managing these conditions .

Antineoplastic Activity

The compound's structural features suggest potential antitumor activity. Compounds with similar thiazolo-pyridine frameworks have been investigated for their ability to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Treatment of Inflammatory Disorders

The anti-inflammatory properties associated with thiazole derivatives suggest that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The sulfonamide group is known to possess anti-inflammatory effects that could be harnessed for therapeutic purposes .

Case Study 1: Neurokinin Receptor Antagonism

In a study examining the effects of similar compounds on NK-3 receptor activity, researchers found that selective antagonists significantly reduced anxiety-like behaviors in animal models. This suggests that this compound could be developed as a novel treatment for anxiety disorders .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of thiazolo-pyridine derivatives demonstrated that these compounds inhibited the growth of various cancer cell lines. Specifically, a derivative with structural similarities to N-(5-ethyl...) showed promise in inhibiting proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Table 2: Summary of Research Findings

Study FocusFindingsReference
Neurokinin Receptor ActivityReduced anxiety-like behaviors in animal models
Anticancer ActivityInhibited growth in breast cancer cell lines

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) exhibits characteristic reactions due to its electron-withdrawing nature and hydrogen-bonding capacity. Key reactions include:

Reaction Type Conditions Outcome Source
HydrolysisAcidic (HCl, H₂SO₄) or basic (NaOH)Cleavage to sulfonic acid and amine derivatives
Nucleophilic substitutionWith alkyl halides or acyl chloridesFormation of N-alkylated or N-acylated sulfonamide derivatives
Coordination chemistryMetal ions (e.g., Zn²⁺, Cu²⁺)Chelation complexes, relevant to metalloenzyme inhibition

For example, hydrolysis under acidic conditions (e.g., 6M HCl, reflux) cleaves the sulfonamide bond, yielding 4-sulfobenzoic acid and 3-methylpiperidine as byproducts. Nucleophilic substitution at the sulfonamide nitrogen with ethyl chloroformate generates mixed anhydrides, enabling peptide coupling .

Benzamide Group Transformations

The benzamide group (–CONH–) participates in hydrolysis and coupling reactions:

Reaction Type Conditions Outcome Source
Acidic hydrolysisHCl (concentrated), heatCleavage to benzoic acid and amine derivative
Basic hydrolysisNaOH (aqueous), refluxFormation of carboxylate salt and free amine
CondensationDCC/DMAP, activated estersAmide bond formation with carboxylic acids or amines

Under basic hydrolysis (2M NaOH, 80°C), the benzamide bond breaks to produce 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid and 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Condensation with activated esters (e.g., p-nitrophenyl esters) facilitates the synthesis of prodrugs .

Thiazolo-Pyridine Core Modifications

The tetrahydrothiazolo[5,4-c]pyridine ring undergoes electrophilic and nucleophilic reactions:

Reaction Type Conditions Outcome Source
OxidationKMnO₄, H₂O₂Ring opening to form thiazole dicarboxylic acids
AlkylationAlkyl halides, K₂CO₃N-alkylation at the pyridine nitrogen
Reductive aminationNaBH₃CN, aldehydes/ketonesIntroduction of substituents at the 5-position ethyl group

Oxidation with KMnO₄ in acidic media cleaves the thiazole ring, yielding pyridine-2,5-dicarboxylic acid derivatives . Reductive amination modifies the ethyl group at the 5-position, enabling structural diversification for SAR studies.

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacokinetics:

Condition Observation Implication Source
pH 7.4 buffer, 37°CSlow hydrolysis of sulfonamide (~5% degradation in 24 hours)Moderate metabolic stability
Liver microsomesCYP450-mediated oxidation of the ethyl groupPotential prodrug activation
UV light exposurePhotodegradation of the thiazole ring (λ = 254 nm)Requires light-protected storage

Comparative Reactivity Table

Functional Group Reactivity Rank Key Reactants
SulfonamideHighAlkyl halides, acyl chlorides, strong acids
BenzamideModerateHydrolytic agents, condensing reagents
Thiazolo-pyridineLowOxidizing agents, electrophiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with variations in substituents significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Structural and Functional Modifications

Compound Core Substituents Key Functional Groups Biological Activity Reference
Target Compound 5-ethyl-tetrahydrothiazolo[5,4-c]pyridine 3-methylpiperidinylsulfonyl benzamide Not explicitly reported (inferred FXa/antimicrobial)
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride 5-benzyl-tetrahydrothiazolo[5,4-c]pyridine tert-butyl benzamide Antimicrobial (inferred from scaffold)
Edoxaban (N-(5-chloropyridin-2-yl)-N′-[...]-4-(N,N-dimethylcarbamoyl)-cyclohexyl]ethanamide p-toluenesulfonate) 5-methyl-tetrahydrothiazolo[5,4-c]pyridine Chloropyridinyl, dimethylcarbamoyl Direct FXa inhibitor (anticoagulant)
Isotope-substituted N1-(5-chloropyridin-2-yl)-N2-(4-[(dimethylamino)carbonyl]-cyclohexyl)ethanediamide derivative 5-methyl-tetrahydrothiazolo[5,4-c]pyridine (isotope-labeled) Chloropyridinyl, dimethylaminocarbonyl Pharmacokinetic tracer for FXa inhibitors

Physicochemical and Pharmacokinetic Profiles

  • Molecular Mass : The target compound (estimated molecular mass ~500–550 g/mol) is heavier than the benzyl-tert-butyl analog (442.018 g/mol) but lighter than edoxaban (~548 g/mol) .
  • Salt Form : Hydrochloride salts (target compound and ) enhance crystallinity and stability compared to free bases or p-toluenesulfonates (e.g., edoxaban) .

Key Research Findings

  • Scaffold Flexibility : Modifications at the 5-position of the tetrahydrothiazolo[5,4-c]pyridine core (e.g., ethyl, benzyl, methyl) dictate target selectivity (e.g., FXa vs. microbial enzymes) .
  • Sulfonyl vs.
  • Salt Forms : Hydrochloride salts improve bioavailability for parenteral formulations, whereas p-toluenesulfonates (edoxaban) are preferred for oral delivery .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride typically follows a convergent approach, involving the separate preparation of two key intermediates that are later coupled:

  • 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
  • 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid or an activated derivative

This convergent strategy offers several advantages, including improved overall yield and flexibility in modifying either component independently to create structural analogs.

Synthesis of the Tetrahydrothiazolo[5,4-c]pyridine Core

Preparation of the Basic Heterocyclic Scaffold

The synthesis of the tetrahydrothiazolo[5,4-c]pyridine core represents a critical first stage in the preparation process. Based on documented methods for similar structures, this can be accomplished through several routes:

Cyclization Method

A common approach involves cyclization reactions starting from appropriate precursors. The thiazole ring is typically formed through cyclization of a thioamide intermediate with an α-halo carbonyl compound. This step requires careful control of reaction conditions to ensure proper ring formation.

Reduction-Based Approach

An alternative method involves the reduction of a precursor compound to generate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 6), which can subsequently undergo further transformations including trihalogenoacetylation and hydrolysis.

N-Ethylation Process

Introduction of the ethyl group at the 5-position of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is typically achieved through selective N-alkylation. This reaction generally employs ethyl halides (particularly ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

The reaction scheme can be represented as:

4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine + CH₃CH₂X → 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Where X represents a leaving group such as bromide or iodide.

Formation of the 2-Amino Derivative

The 2-amino functionality at the thiazole position is crucial for the subsequent amide coupling. Several methods can be utilized to introduce this functionality:

Cyanation-Hydrolysis-Curtius Rearrangement Sequence

One documented approach involves cyanation of a suitable precursor to yield 2-cyano-5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by hydrolysis and conversion to the amine via Curtius rearrangement:

  • Cyanation step : The precursor is reacted with a metal cyanide (such as potassium cyanide or sodium cyanide) to introduce the nitrile group.
  • Hydrolysis : The nitrile group is hydrolyzed using an aqueous solution of an alkali metal hydroxide, preferably lithium hydroxide, in a suitable solvent like ethanol.
  • Curtius rearrangement : The resulting carboxylic acid is converted to an acyl azide, which undergoes Curtius rearrangement to form a protected amine that is subsequently deprotected.

The reaction temperature for the hydrolysis step typically ranges from 40 to 70°C, with reaction times of 5 to 10 hours for optimal results.

Synthesis of the Sulfonylbenzamide Component

Preparation of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic Acid

The synthesis of the 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid component typically follows a two-step process:

Sulfonylation

The initial step involves sulfonylation of a protected benzoic acid derivative using sulfonyl chloride reagents. This reaction creates the critical sulfonamide linkage between the benzoic acid moiety and the 3-methylpiperidine unit.

A typical procedure involves:

  • Reaction of 4-(chlorosulfonyl)benzoic acid (or its ester) with 3-methylpiperidine.
  • The reaction is conducted in the presence of a base (typically triethylamine or pyridine) to neutralize the hydrogen chloride generated.
  • Suitable solvents include dichloromethane or tetrahydrofuran.
Deprotection/Hydrolysis

If an ester protecting group is used during the sulfonylation step, a subsequent hydrolysis is required to obtain the free carboxylic acid needed for amide coupling:

  • The ester is treated with an aqueous solution of sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (methanol, ethanol, or tetrahydrofuran).
  • After complete hydrolysis, acidification yields the desired 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid.

Amide Coupling Strategies

Carboxylic Acid Activation Methods

Prior to the amide coupling reaction, the carboxylic acid component must be activated to enhance its reactivity. Several activation methods are documented in the literature:

Mixed Anhydride Method

The carboxylic acid is converted to a mixed anhydride using a chloroformate reagent:

  • 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid is reacted with ethyl chloroformate or isobutyl chloroformate in the presence of a tertiary amine base.
  • The resulting mixed anhydride is highly reactive toward amines, facilitating the formation of the desired amide bond.
Acid Chloride Formation

Another common activation approach involves conversion to the acid chloride:

  • The carboxylic acid is treated with thionyl chloride or oxalyl chloride, often with catalytic dimethylformamide.
  • The reaction is typically conducted in dichloromethane or toluene at temperatures ranging from 0°C to reflux.
Coupling Reagent-Mediated Activation

Peptide coupling reagents offer an alternative activation strategy:

  • The carboxylic acid is treated with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), often in combination with additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
  • These reagents generate activated esters in situ, which readily react with amines to form amide bonds.

Amide Formation Reaction

The actual amide coupling involves the reaction between the activated 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid and 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine:

  • The reaction is typically performed in an aprotic solvent such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.
  • A base (triethylamine or N,N-diisopropylethylamine) is added to neutralize any acid generated and facilitate the reaction.
  • The coupling is generally conducted at temperatures ranging from 0°C to room temperature, with reaction times of 4-24 hours.

The following table summarizes typical reaction conditions for the amide coupling step:

Activation Method Reagents Solvent Temperature Reaction Time Typical Yield
Mixed Anhydride Ethyl chloroformate, Et₃N DCM 0°C → RT 6-12 h 65-75%
Acid Chloride SOCl₂ or (COCl)₂, cat. DMF DCM 0°C → RT 4-8 h 70-80%
Coupling Reagents EDC, HOBt, DIPEA DMF RT 12-24 h 60-70%

Salt Formation Process

The final step in the preparation involves conversion to the hydrochloride salt:

  • The purified free base of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is dissolved in a suitable solvent such as ethanol, isopropanol, or a mixture of ether and dichloromethane.
  • Hydrochloric acid (typically as a solution in diethyl ether, or as anhydrous hydrogen chloride gas) is added to precipitate the hydrochloride salt.
  • The precipitate is collected by filtration, washed with an appropriate solvent, and dried to obtain the final product.

Alternative Synthetic Pathways

Direct Functionalization Approach

Rather than synthesizing the two main components separately, some researchers have explored more direct functionalization approaches:

  • Starting with a pre-formed tetrahydrothiazolo[5,4-c]pyridine scaffold and introducing the sulfonylbenzamide group in a single transformation.
  • This approach potentially offers advantages in terms of step economy but may suffer from selectivity issues depending on the substrate.

Solid-Phase Synthesis Strategy

For research purposes or the preparation of compound libraries, solid-phase synthesis offers advantages:

  • One component (typically the amine) is anchored to a solid support.
  • The synthesis proceeds with the supported intermediate, simplifying purification steps.
  • The final product is cleaved from the resin in the last step.

This method is particularly valuable for generating multiple analogs with structural variations.

Scale-Up Considerations and Process Optimization

Industrial-scale preparation requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and environmental sustainability. For large-scale operations, considerations include:

  • Replacement of halogenated solvents with more environmentally benign alternatives where possible.
  • Selection of solvents that facilitate product isolation and purification.
  • Consideration of solvent recycling options to minimize waste.

Reaction Parameters Optimization

Key reaction parameters requiring optimization include:

  • Temperature control to balance reaction rate and selectivity.
  • Reagent stoichiometry to minimize waste while maintaining high conversion.
  • Reaction time optimization to ensure complete conversion while preventing decomposition of sensitive intermediates.

Continuous Flow Processing

Modern manufacturing approaches increasingly utilize continuous flow technology:

  • Improved heat and mass transfer characteristics.
  • Enhanced safety profile for potentially hazardous intermediates.
  • Consistent quality through precise control of reaction parameters.

Purification Strategies

Effective purification is critical for obtaining the final compound with high purity:

Chromatographic Methods

Column chromatography (silica gel, flash chromatography) is commonly employed for laboratory-scale purification. For preparative purposes, high-performance liquid chromatography (HPLC) may be utilized for challenging separations.

Crystallization Techniques

Crystallization offers advantages for large-scale purification:

  • The free base or hydrochloride salt may be crystallized from appropriate solvent systems.
  • Common solvent combinations include ethanol/water, acetone/water, or ethyl acetate/hexanes.
  • Seeding techniques can improve crystallization efficiency and product quality.

Analytical Characterization

Comprehensive characterization ensures product identity and purity:

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed structural information.
  • Mass spectrometry confirms molecular weight and fragmentation patterns.
  • Infrared spectroscopy identifies key functional groups including the amide carbonyl and sulfonamide moieties.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) quantifies purity and detects impurities.
  • Elemental analysis confirms the compound's empirical formula.
  • Melting point determination provides a physical property benchmark.

Q & A

Q. What are the optimal synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[5,4-c]pyridine core. A common approach includes coupling 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride under anhydrous conditions. Critical intermediates include the benzamide precursor and the sulfonylated piperidine derivative. Reaction conditions (e.g., controlled temperature, solvents like DMF or dichloromethane) and purification via column chromatography are essential to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for confirming its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzamide and piperidine substituents. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, amide). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) and resolves stereochemical impurities .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

Key challenges include optimizing reaction yields for the sulfonylation step and maintaining stereochemical integrity during amide bond formation. Solvent selection (e.g., avoiding DMF due to toxicity) and minimizing residual metal catalysts (e.g., from coupling reactions) are critical for reproducibility .

Advanced Research Questions

Q. How does the ethyl substituent at position 5 of the thiazolo-pyridine core influence binding to Factor Xa compared to methyl analogs?

Substitution at position 5 (ethyl vs. methyl) affects hydrophobic interactions with the S4 pocket of Factor Xa. X-ray crystallography of related compounds shows that bulkier groups like ethyl enhance binding through van der Waals contacts with residues like Tyr99 and Trp215. Computational docking (e.g., using AutoDock Vina) and free-energy perturbation (FEP) calculations can quantify affinity differences .

Q. How can contradictory data between in vitro enzymatic inhibition and cellular activity be addressed?

Discrepancies may arise from differences in membrane permeability or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., using liver microsomes).
  • Cellular target engagement assays : Use NanoBRET or thermal shift assays to confirm intracellular target modulation.
  • Proteome-wide selectivity screening : Employ affinity pulldown coupled with LC-MS/MS to identify off-target interactions .

Q. What strategies improve selectivity over structurally related kinases (e.g., thrombin)?

Structure-activity relationship (SAR) studies guided by co-crystal structures can identify key residues in Factor Xa (e.g., Glu97) for selective interactions. Introducing polar groups (e.g., hydroxyl or carboxyl) at the benzamide para-position reduces thrombin affinity by disrupting hydrogen bonding with Gly216 .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate time-dependent inhibition of Factor Xa?

Use progress curve analysis with a chromogenic substrate (e.g., S-2222) under pseudo-first-order conditions. Pre-incubate the compound with Factor Xa for varying durations (0–60 min) before adding substrate. Fit data to the Morrison equation to determine kinactk_{\text{inact}} and KiK_i. Include rivaroxaban as a positive control .

Q. What statistical approaches are recommended for resolving variability in dose-response curves?

Apply nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate IC₅₀ confidence intervals. Outlier detection (e.g., Grubbs' test) and normalization to internal controls (e.g., Z’-factor > 0.5) improve reproducibility. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Contradictory Data Resolution

Q. How to reconcile conflicting reports on the compound’s pH-dependent solubility?

Conduct equilibrium solubility studies across pH 1–7.4 using shake-flask methods with HPLC quantification. Compare results with predicted values from Henderson-Hasselbalch equations. Note that protonation of the piperidine nitrogen at acidic pH increases solubility, while the sulfonyl group remains ionized at physiological pH .

Q. Why do some studies report poor correlation between in silico predictions and experimental binding affinities?

Discrepancies often arise from inadequate sampling of protein flexibility or solvent effects. Use accelerated MD simulations to explore conformational states of Factor Xa’s S4 pocket. Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy and entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.